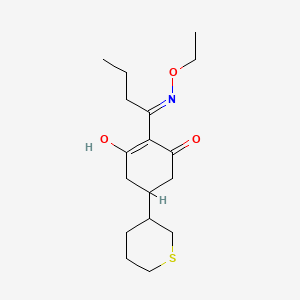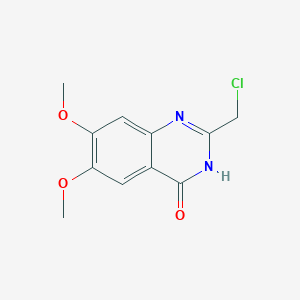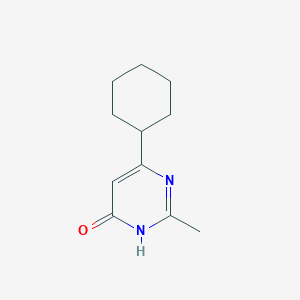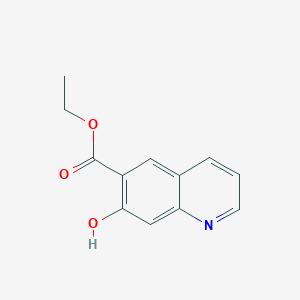![molecular formula C7H4ClN3O B1460026 7-Chloropyrido[2,3-D]pyrimidin-4-OL CAS No. 552331-43-8](/img/structure/B1460026.png)
7-Chloropyrido[2,3-D]pyrimidin-4-OL
Übersicht
Beschreibung
7-Chloropyrido[2,3-D]pyrimidin-4-OL is a heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The final structure of this compound is characterized by 1H, 13C, and 2D NMR, MS, FTIR . In addition, the crystal structure of the title compound is determined by X-ray diffraction .Chemical Reactions Analysis
A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H4ClN3O. It has an average mass of 181.579 Da and a monoisotopic mass of 181.004288 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Methodological Approaches
A number of studies have focused on the synthesis of pyrido[2,3-d]pyrimidine derivatives due to their significant biological activities. For instance, Johns et al. (2003) described the synthesis of antiherpetic compounds through novel cyclization techniques, utilizing the flexibility in modifying the C-3 or C-7 positions for rapid analog synthesis (Johns et al., 2003). Similarly, another study by Komkov et al. (2021) developed methods for synthesizing new pyrido[2,3-d]pyrimidine derivatives, highlighting the diverse potential applications of these compounds (Komkov et al., 2021).
Biomedical Applications
Pyrido[2,3-d]pyrimidines are recognized for their biomedical applications due to their structural similarity to nitrogen bases in DNA and RNA. Jubete et al. (2019) reviewed over 20,000 structures, indicating their widespread interest in medicinal chemistry for providing ligands for several receptors in the body. This study emphasizes the exponential increase in references to compounds with this structure in the last decade, demonstrating their importance in drug development (Jubete et al., 2019).
Biological Activities
The biological activities of pyrido[2,3-d]pyrimidines include antimicrobial and anti-inflammatory properties. Mittal et al. (2011) synthesized tricyclic compounds demonstrating significant antibacterial and antifungal activities (Mittal et al., 2011). Moreover, Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine derivatives, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been found to exhibit a wide range of biological activities .
Safety and Hazards
Zukünftige Richtungen
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .
Biochemische Analyse
Biochemical Properties
7-Chloropyrido[2,3-D]pyrimidin-4-OL plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, including tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in treating diseases such as cancer, where kinase activity is often dysregulated . Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways . It can also affect gene expression, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival. Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity and prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes. These metabolic interactions can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXDXKIOOOGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)




![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)